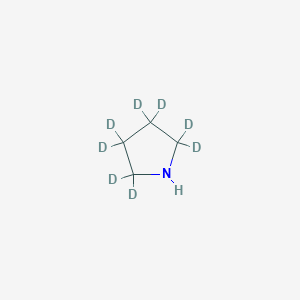

Pyrrolidine-2,2,3,3,4,4,5,5-d8

Description

Strategic Utility of Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations

Deuterium labeling involves the replacement of one or more hydrogen atoms in a molecule with deuterium atoms. youtube.com This substitution is minimally invasive in terms of molecular geometry but introduces a significant mass change, as deuterium is twice as heavy as protium (B1232500) (the common isotope of hydrogen). youtube.com This mass difference is the foundation of the kinetic isotope effect (KIE), where the greater mass of deuterium can lead to a slowing of chemical reactions in which a carbon-hydrogen bond is broken in the rate-determining step. symeres.com The KIE is a powerful tool for studying reaction mechanisms, as it can help identify the rate-limiting steps in a chemical transformation. symeres.comsynmr.in

Beyond the KIE, deuterium-labeled compounds are widely used as stable, non-radioactive tracers in a variety of scientific fields. In medicinal chemistry and pharmacology, deuterium labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. acs.org By incorporating deuterium into a drug molecule, researchers can track its metabolic fate, identify its metabolites, and gain insights into its bioavailability and potential drug-drug interactions. symeres.com This is often achieved using analytical techniques like mass spectrometry, which can easily distinguish between the deuterated and non-deuterated forms of a compound based on their mass difference. Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents is crucial for simplifying complex spectra and enabling clearer structural elucidation of molecules in solution. synmr.in The unique properties of deuterium make it an invaluable tool for a wide range of applications, including the development of more stable and effective pharmaceuticals. youtube.com

The Pyrrolidine (B122466) Moiety as a Foundational Scaffold in Active Pharmaceutical Ingredients and Natural Products

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govdntb.gov.ua Its prevalence is highlighted by the fact that it is a core structural component in numerous natural products, particularly alkaloids, and is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.org The widespread use of the pyrrolidine moiety in drug discovery can be attributed to several key features. dntb.gov.ua

The non-planar, puckered nature of the sp3-hybridized pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net This three-dimensionality is crucial for establishing specific interactions with biological targets such as proteins and enzymes. nih.gov The pyrrolidine ring can possess up to four stereogenic centers, leading to a rich stereochemical diversity that can be exploited to optimize the potency and selectivity of drug candidates. nih.gov The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," can be controlled and locked by the appropriate placement of substituents, further enhancing its utility in drug design. nih.gov Pyrrolidine-based compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. frontiersin.org

Enhanced Research Capabilities Offered by Perdeuterated Pyrrolidine Analogs

The combination of deuterium labeling with the structurally significant pyrrolidine scaffold, as seen in Pyrrolidine-2,2,3,3,4,4,5,5-d8, offers enhanced capabilities for chemical and pharmaceutical research. This perdeuterated analog, where all non-exchangeable hydrogen atoms on the carbon framework are replaced with deuterium, serves as an ideal internal standard for quantitative mass spectrometry assays. acs.org Its chemical behavior is nearly identical to the unlabeled pyrrolidine, but its increased mass allows for clear differentiation in mass spectrometric analyses, improving the accuracy and precision of measurements.

Furthermore, Pyrrolidine-2,2,3,3,4,4,5,5-d8 is a valuable building block for the synthesis of more complex deuterated molecules. lookchem.com It can be used to introduce a deuterated pyrrolidine ring into drug candidates or other biologically active compounds. lookchem.com This allows for detailed investigation of the metabolic fate of the pyrrolidine portion of a molecule, as the deuterium atoms can act as a metabolic block, slowing down or preventing metabolism at those positions. acs.org This can lead to an improved pharmacokinetic profile, potentially enhancing the metabolic stability of a drug. acs.org The use of such deuterated analogs is also critical in NMR studies for elucidating the conformation and dynamics of pyrrolidine-containing molecules in solution. beilstein-journals.orgresearchgate.net The catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives has been developed, highlighting the importance of precisely positioning deuterium atoms within the pyrrolidine scaffold to optimize the properties of chiral drug candidates. rsc.org

Physical and Chemical Properties of Pyrrolidine-2,2,3,3,4,4,5,5-d8

| Property | Value | Source(s) |

| CAS Number | 212625-79-1 | sigmaaldrich.comisotope.com |

| Molecular Formula | C4D8HN | isotope.com |

| Molecular Weight | 79.17 g/mol | sigmaaldrich.comcymitquimica.com |

| Boiling Point | 87-88 °C | sigmaaldrich.comscientificlabs.com |

| Density | 0.946 g/mL at 25 °C | sigmaaldrich.comscientificlabs.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.comscientificlabs.com |

| Appearance | Colorless to Pale Yellow Liquid | cymitquimica.com |

| Synonyms | Tetrahydropyrrole-d8, Tetramethyleneimine-d8 | sigmaaldrich.comcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriopyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDLPDLKQPQOW-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479975 | |

| Record name | Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212625-79-1 | |

| Record name | Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 212625-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Site Specific Deuterium Incorporation

Approaches to Pyrrolidine-2,2,3,3,4,4,5,5-d8 Synthesis

The synthesis of Pyrrolidine-2,2,3,3,4,4,5,5-d8, a pyrrolidine (B122466) molecule where all eight hydrogen atoms on the carbon skeleton are replaced by deuterium (B1214612), requires specialized synthetic strategies. This isotopologue is valuable as a building block in the synthesis of various pharmaceutical compounds. lookchem.compharmaffiliates.com

Development of Direct Deuteration Protocols

Direct deuteration methods involve the exchange of hydrogen atoms for deuterium on an existing pyrrolidine ring. One common approach is the use of hydrogen-deuterium exchange reactions catalyzed by acids or bases. researchgate.netresolvemass.ca For instance, base-catalyzed H/D exchange in deuterium oxide (D₂O) under mild conditions has been shown to be an efficient method for achieving high levels of deuterium incorporation. researchgate.net Another strategy involves the use of a triaryl carbenium as a mediator in a metal-free catalytic H/D exchange with D₂O. researchgate.net

Pyrrolidine itself can act as a catalyst for the deuteration of other molecules, such as carbonyl compounds, using D₂O as the deuterium source. nih.gov This highlights the reactivity of the pyrrolidine scaffold and the potential for self-deuteration under certain conditions. Borane-catalyzed dehydrogenation of pyrrolidines has also been reported, which could potentially be adapted for deuteration by performing the reverse reaction with a deuterium source. acs.orgnih.gov

De Novo Synthetic Routes Employing Deuterated Precursors

Building the pyrrolidine ring from already deuterated starting materials offers a high degree of control over the position and extent of deuterium incorporation. uni-rostock.de This de novo synthesis is often the method of choice for achieving specific and high isotopic purity. uni-rostock.de For example, the synthesis of deuterated amines can be achieved by the treatment of ynamides with a mixture of triflic acid and a deuterated silane. nih.gov

A catalytic asymmetric strategy has been developed for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives. rsc.orgrsc.orgnih.gov This method combines H/D exchange with a 1,3-dipolar cycloaddition of an azomethine ylide, using D₂O as the deuterium source. rsc.orgrsc.orgnih.gov This approach is significant as it allows for the precise construction of a deuterium-containing stereogenic center. rsc.orgrsc.org

Preparation of Functionalized Pyrrolidine-2,2,3,3,4,4,5,5-d8 Derivatives

The fully deuterated pyrrolidine ring serves as a versatile building block for the synthesis of more complex, functionalized molecules with applications in various fields of research.

Synthesis of N-Nitrosopyrrolidine-d8 Analogs

N-Nitrosopyrrolidine-d8 is a deuterated analog of N-nitrosopyrrolidine. Its synthesis typically involves the nitrosation of Pyrrolidine-d8. smolecule.com This compound and its analogs are often used as internal standards in analytical chemistry.

Table 1: Synthesis of N-Nitrosopyrrolidine-d8

| Precursor | Reagent | Product |

| Pyrrolidine-2,2,3,3,4,4,5,5-d8 | Nitrous acid | N-Nitrosopyrrolidine-d8 |

This table summarizes the general synthetic transformation for producing N-Nitrosopyrrolidine-d8.

Incorporation into Complex Heterocyclic Systems

The deuterated pyrrolidine scaffold has been incorporated into a variety of complex heterocyclic structures, demonstrating its utility as a synthetic building block.

Pyrrolidinophenone-Type Structures: Deuterated α-pyrrolidinophenone synthetic cathinones have been synthesized to study their fragmentation pathways in mass spectrometry. wvu.eduresearchgate.net The presence of the deuterium-labeled pyrrolidine ring helps in elucidating the fragmentation mechanisms. wvu.edu

Triprolidine-d8 Hydrochloride: Triprolidine is an antihistamine. youtube.comgpatindia.com The synthesis of its deuterated analog, Triprolidine-d8 hydrochloride, involves the reaction of 4'-methylacetophenone, paraformaldehyde, and deuterated pyrrolidine in a Mannich reaction, followed by further transformations. gpatindia.comresearchgate.net

Pyrrolidine-Containing Macrocycles: Pyrrolidine-d8 can be incorporated into macrocyclic structures. nih.govnih.govrsc.orgresearchgate.netmdpi.com These complex molecules are of interest for their potential applications in medicinal chemistry and materials science. nih.govnih.gov The synthesis often involves multi-step sequences where the deuterated pyrrolidine unit is introduced at a key stage. nih.govresearchgate.net

Imidazothiazolotriazine-Pyrrolidineoxindole Dispirocompounds: Highly complex dispirocompounds containing a pyrrolidine ring have been synthesized through [3+2] cycloaddition reactions of azomethine ylides. researchgate.netmdpi.comresearchgate.net The use of a deuterated pyrrolidine precursor in these syntheses would allow for mechanistic studies of the cyclization process. researchgate.netresearchgate.net

Stereoselective Preparations Utilizing Deuterated Pyrrolidine Building Blocks

The development of stereoselective methods for the synthesis of pyrrolidine derivatives is a significant area of research. organic-chemistry.orgumich.edumdpi.com Utilizing deuterated pyrrolidine building blocks in these syntheses allows for the creation of chiral molecules with specific deuterium labeling patterns.

A notable example is the catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives through a strategy that combines H/D exchange and a 1,3-dipolar cycloaddition. rsc.orgnih.gov This method provides access to pyrrolidines with a deuterium-containing stereocenter, which can be valuable for studying the metabolic profiles of chiral drug candidates. rsc.org The reaction proceeds with high yields, excellent stereoselectivities, and high levels of deuterium incorporation. rsc.orgnih.gov

Regiochemical Control and Isotopic Enrichment in Deuteration Strategies

The successful synthesis of Pyrrolidine-2,2,3,3,4,4,5,5-d8 hinges on stringent regiochemical control and the maximization of isotopic enrichment at each synthetic step. The regioselectivity is inherently controlled by the choice of starting material, succinimide (B58015), where all methylene (B1212753) positions are chemically equivalent and susceptible to deuteration.

The primary strategy for achieving high isotopic enrichment is through hydrogen-deuterium (H/D) exchange reactions on the precursor molecule. The preparation of succinic-d4 acid with isotopic purity ranging from 95% to 100% has been reported through the reduction of acetylene (B1199291) dicarboxylic acid or its dimethyl ester using Cu-Al or Ni-Al alloys in a 10% solution of sodium deuteroxide in D₂O. osti.gov This method ensures that the methylene positions of the succinic acid backbone are fully deuterated.

Alternatively, the deuteration can be achieved on succinic anhydride (B1165640). While specific protocols for the complete deuteration of succinic anhydride to succinic anhydride-d4 are not extensively detailed in the provided search results, the principles of enolization-based H/D exchange under basic conditions with a deuterium source like D₂O would be applicable. researchgate.net

Once the highly enriched succinimide-d4 is obtained, the choice of the reducing agent is critical to preserve the isotopic integrity. The use of a deuterated reducing agent, such as LiAlD₄, is paramount. This ensures that the carbonyl groups of the succinimide are reduced to deuterated methylene groups (CD₂) without introducing protium (B1232500) (¹H) into the molecule. The mechanism of amide and imide reduction by LiAlH₄ (and by extension LiAlD₄) is well-established and involves the formation of an intermediate that is subsequently reduced. ucalgary.ca

The isotopic purity of the final Pyrrolidine-2,2,3,3,4,4,5,5-d8 is a direct consequence of the isotopic enrichment of the starting succinimide-d4 and the deuterated reducing agent. Commercially available Pyrrolidine-2,2,3,3,4,4,5,5-d8 is often cited with an isotopic purity of 98 atom % D, indicating the high efficiency of these deuteration and reduction strategies.

Table 1: Synthetic Strategies for Deuterated Pyrrolidine Precursors

| Precursor | Synthetic Method | Deuterium Source | Catalyst/Reagent | Isotopic Purity | Reference |

| Succinic (2,2,3,3-²H₄)-acid | Reduction of acetylene dicarboxylic acid | 10% NaOD in D₂O | Ni-Al alloy | 95-100% | osti.gov |

| Succinic (2,3-²H₂)-acid | Reduction of maleic anhydride | 10% NaOD in D₂O | Cu-Al alloy | 95-100% | osti.gov |

Table 2: Reduction of Succinimide Derivatives

| Substrate | Reducing Agent | Product | Notes | Reference |

| Succinimide | LiAlD₄ | 1-Benzyl-3-hydroxy-pyrrolidine-d4 | Used in the synthesis of a deuterated analogue. | iaea.org |

| N-Methyl Succinimide | NaAlH₄/LiCl | N-Methyl Pyrrolidine | Efficient reduction of an N-substituted succinimide. | google.com |

| Succinimides | NaBH₄ | Pyrrolidines | General method for reduction of succinimides. | rushim.ru |

| Fluorenyl-substituted succinimide | BH₃•Me₂S | Mixture of pyrrolidinone and pyrrolidine | Illustrates another reducing agent for the succinimide ring. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrrolidine-2,2,3,3,4,4,5,5-d8 Systems

The presence of eight deuterium (B1214612) atoms on the pyrrolidine (B122466) ring dramatically alters its NMR spectroscopic properties, providing unique opportunities for detailed structural and dynamic investigations.

Deuterium as a Probe for 1H and 13C NMR Spectral Assignment and Simplification

The primary advantage of using deuterated compounds like Pyrrolidine-d8 in ¹H NMR spectroscopy is the significant simplification of the resulting spectra. researchgate.netnih.gov Since deuterium is NMR-inactive at the frequency used for proton NMR, the signals corresponding to the deuterated positions on the pyrrolidine ring disappear from the ¹H spectrum. libretexts.org This elimination of signals and the absence of proton-proton (H-H) coupling with the deuterated positions lead to a much cleaner spectrum, allowing for the unambiguous assignment of the remaining proton signals in the molecule. nih.gov

For instance, in a complex molecule containing a pyrrolidine moiety, the overlapping signals of the pyrrolidine protons can obscure other important resonances. By replacing the pyrrolidine with its d8-analog, these signals are removed, simplifying the spectrum and facilitating the structural elucidation of the rest of the molecule. This technique is invaluable in the characterization of complex organic molecules, including pharmaceuticals and natural products. rsc.orgacs.org

In ¹³C NMR, while the carbon atoms of the deuterated pyrrolidine ring are still observed, the signals are often broader and show a characteristic coupling pattern with deuterium (C-D coupling). This can also aid in the assignment of carbon signals within a complex molecule. The synthesis of enantioenriched α-deuterated pyrrolidine derivatives has been achieved, allowing for detailed stereochemical studies using NMR. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Deuterated Pyrrolidine Derivative

| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)pyrrolidine-2,2,3,3,4,4,5,5-d8 | ¹H NMR (500 MHz) | CDCl₃ | 6.89 – 6.77 (m, 2H), 6.57 – 6.46 (m, 2H), 3.74 (s, 3H) | Signals correspond to the methoxyphenyl group protons. The pyrrolidine proton signals are absent due to deuteration. |

| ¹³C NMR (126 MHz) | CDCl₃ | 152.0, 142.1, 114.8, 111.9, 55.7 | Signals correspond to the methoxyphenyl group carbons. Pyrrolidine carbon signals would be present but are not listed here. |

Conformational Analysis and Dynamic Process Studies via Deuterium Labeling

Deuterium labeling is a powerful technique for studying the conformational preferences and dynamic processes of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes, a process known as pseudorotation. NMR spectroscopy, particularly the analysis of vicinal proton-proton scalar couplings (³JHH), is a key method for investigating these conformations. beilstein-journals.orgbeilstein-journals.org By selectively deuterating specific positions on the ring, certain couplings can be eliminated, simplifying the analysis of the remaining interactions and providing a clearer picture of the ring's pucker and conformational equilibrium. nih.gov

Furthermore, the influence of factors like pH (or pD in deuterated solvents) on the conformation can be studied. For example, in pyrrolidine nucleotide analogs, changes in pD were shown to significantly affect the NMR spectra, indicating different protonation/deuteration states that in turn influence the ring's conformation. beilstein-journals.orgresearchgate.net Variable temperature NMR studies on deuterated systems can also provide insights into the energy barriers of conformational interconversions. researchgate.netnih.gov Hydrogen-deuterium exchange studies can complement these findings by identifying protons involved in hydrogen bonding, which can constrain the ring's conformation. nih.gov

Elucidation of Intermolecular Interactions and Aggregation Phenomena in Deuterated Environments

The use of deuterated pyrrolidine and deuterated solvents is instrumental in studying intermolecular interactions and aggregation using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govacdlabs.com NOESY experiments detect through-space interactions between protons that are close to each other, providing information on molecular conformation and how molecules interact.

In a study of dendrimers containing pyrrolidine units, NOESY experiments were conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). nih.gov The use of a deuterated solvent is crucial to avoid interference from solvent signals. The experiments revealed interactions between the peripheral groups of the dendrimer and the pyrrolidine units, suggesting a "back-folding" of the structure where the outer parts of the molecule interact with the core. nih.gov Such studies are critical for understanding the three-dimensional structure and behavior of large molecular assemblies in solution. The exchange of labile protons (like N-H) with deuterium from the solvent (D₂O) can also be used to probe the solvent accessibility of different parts of a molecule, giving clues about its folding and aggregation state. nih.govacdlabs.com

Mass Spectrometry (MS) Techniques in the Analysis of Pyrrolidine-2,2,3,3,4,4,5,5-d8 and its Derivatives

In mass spectrometry, the heavier mass of deuterium provides a distinct signature that is invaluable for both quantitative and qualitative analysis.

Quantitative Mass Spectrometry: Application as an Isotopic Internal Standard

Pyrrolidine-2,2,3,3,4,4,5,5-d8 is an ideal isotopic internal standard for quantitative mass spectrometry analysis of its non-deuterated counterpart and related compounds. acs.orgcerilliant.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known amount to samples to correct for variations in sample preparation, injection volume, and instrument response. mdpi.comlcms.cznih.gov

A deuterated internal standard is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte being measured. nih.gov It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. lcms.cz However, because of the mass difference due to the eight deuterium atoms, the deuterated standard is easily distinguished from the analyte by the mass spectrometer. sigmaaldrich.com By comparing the signal intensity of the analyte to that of the known concentration of the deuterated internal standard, a highly accurate and precise quantification can be achieved, even in complex biological matrices where signal suppression or enhancement can be a significant problem. lcms.cznih.gov

Table 2: Application of Deuterated Standards in Quantitative MS

| Technique | Application | Advantage of Deuterated Standard | Reference |

|---|---|---|---|

| LC-MS/MS | Quantification of pesticides and mycotoxins in cannabis matrices | Corrects for matrix effects, leading to improved accuracy and reproducibility of quantitative results across different complex matrices. | lcms.cz |

| Pyrolysis-GC/MS | Quantification of tire tread particles in environmental samples | Corrects for variable analyte recovery caused by sample size, matrix effects, and ion source variability. | mdpi.comnih.gov |

| LC-MS/MS | General quantitative analysis | Normalizes for differences in extraction, injection, chromatography, ionization, and detection between samples. | cerilliant.com |

Investigation of Fragmentation Pathways and Mechanisms through Deuterium Substitution (e.g., Pyrrolidinophenone-type Compounds)

Deuterium labeling is a crucial tool for elucidating the fragmentation pathways of molecules in a mass spectrometer. researchgate.netojp.gov When a molecule is ionized, it breaks apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a fingerprint of the molecule's structure. By strategically placing deuterium atoms, researchers can trace which parts of the original molecule are retained in the observed fragments.

This approach has been particularly useful in studying the mass spectral fragmentation of pyrrolidinophenone-type designer drugs. annexpublishers.cowvu.edu For example, in the analysis of 3,4-methylenedioxypyrovalerone (MDPV), the use of its d8-pyrrolidine ring analog (MDPV-d8) helped to confirm fragmentation mechanisms. annexpublishers.co The mass shift of 8 Da in fragments containing the pyrrolidine ring allowed for the unambiguous identification of these fragments and provided clear evidence for the proposed cleavage sites and rearrangement processes. annexpublishers.coresearchgate.net This detailed understanding of fragmentation is critical for the forensic identification of new synthetic drugs and for developing robust analytical methods for their detection. researchgate.netojp.govwvu.edu

Table 3: Key Fragment Ions in the Mass Spectra of MDPV and its Deuterated Analog

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion | m/z of Fragment | Inferred Structural Information | Reference |

|---|---|---|---|---|---|

| MDPV | 276 | Immonium ion | 126 | Represents the pyrrolidine ring with the pentyl side chain. | annexpublishers.co |

| MDPV-d8 | 284 | Deuterated immonium ion | 134 | 8 Da mass shift confirms the fragment contains the intact d8-pyrrolidine ring. | researchgate.net |

| MDPV-d8 | 284 | Secondary product ion | 205 | A 44 Da mass increase relative to a similar fragment from α-PVP, corresponding to the methylenedioxy group. | researchgate.net |

Mechanistic Investigations and Kinetic Isotope Effects Kie

Role of Pyrrolidine-2,2,3,3,4,4,5,5-d8 in Probing Organic Reaction Mechanisms

The use of Pyrrolidine-2,2,3,3,4,4,5,5-d8 is centered on the kinetic isotope effect (KIE), a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. libretexts.org The primary cause of the KIE lies in the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. nih.gov A C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning it requires more energy to be broken. libretexts.org

In a chemical reaction, if a C-H bond on the pyrrolidine (B122466) ring is broken or formed during the rate-determining step (the slowest step of the reaction), substituting that hydrogen with deuterium (B1214612) will cause a noticeable decrease in the reaction rate. pkusz.edu.cnscribd.com By employing Pyrrolidine-2,2,3,3,4,4,5,5-d8 and comparing its reaction rate to that of standard pyrrolidine, chemists can determine whether the C-H bond is involved in this critical step. core.ac.ukharvard.edu A significant difference in rates, known as a primary KIE, provides strong evidence that C-H bond activation is central to the reaction's mechanism. pkusz.edu.cn This method is invaluable for understanding processes like C-H amination and other substitution reactions. core.ac.ukharvard.edu

Quantitation of Kinetic Isotope Effects in C-H Bond Activation and Other Transformations

The kinetic isotope effect is quantified as the ratio of the rate constant of the light reactant (kH) to that of the heavy reactant (kD). libretexts.org A kH/kD ratio greater than 1 is considered a "normal" KIE and indicates the C-H bond is broken in the rate-determining step. pkusz.edu.cn The magnitude of this ratio can provide further detail about the transition state of the reaction.

Significant primary KIEs, with kH/kD values typically ranging from 4 to 5, are strong indicators that hydrogen abstraction is the rate-limiting step in a reaction. nih.gov For deuterium effects, normal KIEs can range from 1 to 8, a large effect stemming from the significant percentage mass change between hydrogen and deuterium. libretexts.org In contrast, heavy atom isotope effects (e.g., ¹²C vs ¹³C) are much smaller, usually between 1.02 and 1.10. libretexts.org

Even small KIEs can be measured with high precision to yield mechanistic insights. For instance, studies on metabolic pathways using deuterated substrates like glucose and acetate (B1210297) have quantified KIEs for various products. While not involving pyrrolidine directly, these studies demonstrate the principle of KIE quantitation.

Table 1: Example Kinetic Isotope Effect (kH/kD) Values in Metabolism of Deuterated Glucose

Click to view data

| Metabolite Product | Measured kH/kD Ratio |

| Lactate | 1.042 |

| Glutamate (B1630785) | 1.035 |

| Glutamine | 1.020 |

Data derived from studies on [6,6-²H₂]-glucose metabolism and represents the principle of KIE quantitation. nih.gov

These precisely measured values, although small, confirm that the C-H bond is involved in the metabolic conversion and are essential for developing quantitative models of metabolic fluxes. nih.gov

Analysis of Deuterium Scrambling and its Mechanistic Implications

During a reaction, deuterium atoms from a labeled substrate like Pyrrolidine-2,2,3,3,4,4,5,5-d8 can sometimes move to other positions within the reactant, intermediate, or product molecules. This phenomenon, known as deuterium scrambling or label loss, provides critical mechanistic information. libretexts.orgnih.gov Scrambling often indicates the presence of reversible reaction steps or the formation of symmetric intermediates that allow for the exchange of hydrogen and deuterium atoms. libretexts.org

For example, if a C-D bond is broken reversibly before the rate-limiting step, the deuterium ion might reattach at a different site on the molecule. Observing the final position of the deuterium label can help map the entire reaction pathway, not just the rate-determining step.

Studies investigating the metabolism of deuterated substrates have quantified this label loss, offering a clear picture of the underlying biochemical pathways. When [6,6-²H₂]-glucose was used as a substrate, significant deuterium loss was observed in key metabolites, indicating that the deuterium was exchanged during specific metabolic cycles. nih.gov

Table 2: Deuterium Label Loss in Metabolites from Deuterated Substrates

Click to view data

| Deuterated Substrate | Metabolite | Observed ²H Label Loss |

| [6,6-²H₂]-glucose | Lactate | 15.7 ± 2.6% |

| [6,6-²H₂]-glucose | Glutamate | 37.9 ± 1.1% |

| [6,6-²H₂]-glucose | Glutamine | 41.5 ± 5.2% |

| [2-²H₃]-acetate | Glutamate | 14.4 ± 3.4% |

| [2-²H₃]-acetate | Glutamine | 13.6 ± 2.2% |

Data demonstrates how tracking deuterium label loss provides mechanistic insight into metabolic pathways. nih.gov

The analysis showed that while the deuterium label was present in the C4 position of glutamate and glutamine, it was absent from the C2 or C3 positions. nih.gov This specific pattern of label loss revealed that during a full turn of the tricarboxylic acid (TCA) cycle, all the initial deuterium label is exchanged, providing powerful evidence for the activity and nature of that metabolic pathway. nih.gov Similarly, observing deuterium scrambling in reactions involving Pyrrolidine-2,2,3,3,4,4,5,5-d8 can uncover hidden intermediates and reversible steps in organic reaction mechanisms.

Applications in Biochemical and Pharmaceutical Sciences

Pharmacokinetic and Metabolic Fate Studies of Deuterated Drug Analogs

The incorporation of deuterium (B1214612) into drug candidates is a well-established strategy in pharmaceutical research. simsonpharma.comresearchgate.net This approach, often called "deuterium switching," can enhance a drug's pharmacokinetic profile. nih.gov Pyrrolidine-d8 serves as a valuable building block for synthesizing deuterated drug analogs, enabling detailed investigation into their behavior within a biological system.

Stable isotope labeling is a powerful technique for elucidating the ADME properties of a drug. researchgate.net By incorporating a deuterated moiety like Pyrrolidine-d8 into a drug molecule, researchers can track its journey through the body without the need for radioactive isotopes. nih.govresearchgate.net

When a drug containing the Pyrrolidine-d8 tag is administered, its absorption into the bloodstream, distribution to various tissues, conversion into metabolites, and eventual excretion can be monitored. simsonpharma.comcreative-proteomics.com Analytical methods, primarily high-resolution mass spectrometry (MS), can distinguish the deuterated drug and its metabolites from their naturally occurring, non-deuterated counterparts due to the mass difference. nih.govnih.gov This allows for a precise mapping of the drug's disposition and helps identify the primary sites of metabolism and elimination. creative-proteomics.com The use of deuterated compounds in this manner provides crucial data for drug development, helping to optimize druggability and reduce development risks.

A significant challenge in drug development is identifying and quantifying the metabolites formed in the body, which can have different efficacy or toxicity profiles than the parent drug. Stable isotope labeling with compounds like Pyrrolidine-d8 is a cornerstone of modern metabolomics and pharmacokinetic studies for this purpose. nih.govresearchgate.net

When a biological sample (such as plasma, urine, or tissue) is analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry), the deuterated drug and its metabolites will appear as distinct peaks with a higher mass than any endogenous compounds. nih.govcreative-proteomics.com This clear mass signature simplifies the identification of novel metabolites. For instance, a study on the metabolism of desmethylmoramide, a synthetic opioid containing a pyrrolidine (B122466) ring, identified several metabolites resulting from the hydroxylation of this ring. nih.gov If a Pyrrolidine-d8 version of this compound were studied, the resulting hydroxylated metabolites would also be deuterated, confirming their origin.

Furthermore, Pyrrolidine-d8 labeled analogs are frequently used as internal standards for quantitative analysis. nih.gov By adding a known amount of the deuterated standard to a biological sample, the exact concentration of the non-deuterated drug and its metabolites can be calculated with high accuracy and statistical reliability, overcoming variations in sample preparation and instrument response. researchgate.net

The substitution of hydrogen with deuterium can profoundly affect a drug's metabolic stability due to the kinetic isotope effect (KIE). nih.govnih.gov The carbon-deuterium (C-D) bond is significantly stronger (by about 1.2–1.5 kcal/mol) than the carbon-hydrogen (C-H) bond. nih.govscirp.org Because many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond in the rate-determining step, replacing this hydrogen with deuterium can slow the reaction down. nih.govscirp.org

If the pyrrolidine ring of a drug is a primary site of metabolism (a "soft spot"), as seen with the hydroxylation of desmethylmoramide, synthesizing the drug with a Pyrrolidine-d8 core can block or slow this metabolic pathway. nih.govnih.gov This reduced rate of metabolism can lead to several favorable outcomes:

Increased Drug Half-Life: The drug remains in the systemic circulation for a longer period. researchgate.netresearchgate.net

Improved Bioavailability: A greater proportion of the drug reaches its target before being metabolized.

Reduced Patient-to-Patient Variability: It can lead to a more predictable pharmacokinetic profile. scirp.org

Altered Metabolic Pathways: Deuteration can redirect metabolism away from the formation of potentially toxic metabolites. nih.govresearchgate.net

The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this principle. Its deuteration slows its metabolism compared to the non-deuterated tetrabenazine, resulting in a longer half-life and allowing for less frequent dosing. wikipedia.orgscirp.orgnih.gov A similar improvement could be hypothesized for a drug metabolized on a pyrrolidine ring if it were synthesized using Pyrrolidine-d8.

| Pharmacokinetic Parameter | Hypothetical Drug (Non-Deuterated) | Hypothetical Drug (Pyrrolidine-d8 Analog) | Impact of Deuteration |

|---|---|---|---|

| Metabolic Clearance (CL) | High | Reduced | Slower breakdown by metabolic enzymes. |

| Half-Life (t½) | 2 hours | 5 hours | Increased residence time in the body. researchgate.net |

| Maximum Plasma Concentration (Cmax) | 100 ng/mL | 150 ng/mL | Higher peak exposure from a given dose. |

| Area Under the Curve (AUC) | 300 ng·h/mL | 900 ng·h/mL | Greater overall drug exposure. |

Stable Isotope Tracer Studies for Biosynthetic Pathways and Metabolic Flux Analysis

Beyond the study of foreign compounds (xenobiotics) like drugs, stable isotopes are essential tools for investigating endogenous metabolism. creative-proteomics.com Pyrrolidine-d8 can be used to synthesize labeled precursors to probe the intricate network of biochemical reactions within cells.

Metabolic flux analysis (MFA) uses stable isotope tracers to measure the rates of reactions in a metabolic network. nih.govox.ac.uk This technique provides a dynamic view of cellular physiology that cannot be obtained from static measurements of metabolite levels. nih.gov

In a typical experiment, cells or organisms are supplied with a nutrient that has been labeled with a stable isotope, such as 2H (deuterium), 13C, or 15N. creative-proteomics.comnih.gov For example, a deuterated amino acid precursor synthesized using Pyrrolidine-d8 could be introduced to a cell culture. As the cells metabolize this precursor, the deuterium label is incorporated into various downstream metabolites. creative-proteomics.com By analyzing the distribution and enrichment of the deuterium label in these metabolites using mass spectrometry, researchers can map active biochemical pathways and quantify the flow (or flux) of molecules through them. creative-proteomics.comcreative-proteomics.com This approach is invaluable for understanding the metabolic changes associated with disease states and for optimizing biotechnological processes. creative-proteomics.com

Understanding the three-dimensional structure and dynamic motions of proteins is fundamental to biology. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a key technique for probing protein conformation and dynamics. nih.gov The method relies on the principle that hydrogen atoms on the backbone of a protein will exchange with deuterium when the protein is placed in a D₂O (heavy water) solution. nih.govmdpi.com The rate of this exchange depends on the protein's local structure; hydrogens in tightly folded, hydrogen-bonded regions exchange slowly, while those in flexible, solvent-exposed regions exchange rapidly. nih.gov

Analytical Method Development and Validation for Pharmaceutical and Forensic Applications

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. These standards, which have one or more atoms replaced with a heavier isotope, exhibit nearly identical chemical and physical properties to their unlabeled counterparts. This similarity ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, allowing for highly accurate and precise quantification by correcting for variations during sample preparation and analysis. Pyrrolidine-2,2,3,3,4,4,5,5-d8, a deuterated form of pyrrolidine, serves as a valuable internal standard in various analytical applications due to its structural relevance to numerous analytes.

Development of Robust Analytical Protocols for Drug Quantification

In the realm of analytical chemistry, particularly in forensic toxicology and clinical analysis, robust and reliable methods for the quantification of drugs and their metabolites are paramount. The use of a deuterated internal standard like Pyrrolidine-2,2,3,3,4,4,5,5-d8 is instrumental in developing such protocols. Its application is particularly relevant for the analysis of compounds that contain a pyrrolidine moiety, a common structural feature in many synthetic cathinones and other psychoactive substances.

The development of a quantitative method using Pyrrolidine-2,2,3,3,4,4,5,5-d8 as an internal standard typically involves LC-MS/MS. This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations of analytes in complex biological matrices such as blood, urine, or plasma. The method validation process ensures that the analytical protocol is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, recovery, and matrix effect.

A representative example of such a method is the quantification of a synthetic cathinone, such as α-Pyrrolidinopentiophenone (α-PVP), in a biological matrix. In this scenario, Pyrrolidine-2,2,3,3,4,4,5,5-d8 would be added to the unknown samples, calibrators, and quality control samples at a constant concentration early in the sample preparation process. The ratio of the peak area of the analyte (α-PVP) to the peak area of the internal standard (Pyrrolidine-2,2,3,3,4,4,5,5-d8) is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This ratiometric approach compensates for potential analyte loss during extraction and variability in instrument response.

Below are tables representing typical validation results for a hypothetical LC-MS/MS method for the quantification of a pyrrolidine-containing drug using Pyrrolidine-2,2,3,3,4,4,5,5-d8 as an internal standard.

Table 1: Calibration Curve and Sensitivity Data

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

Table 2: Precision and Accuracy Data

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

|---|---|---|---|---|

| Low | 5 | < 5% | < 6% | 95 - 105 |

| Medium | 50 | < 4% | < 5% | 97 - 103 |

These tables illustrate the performance characteristics of a well-developed analytical method. The high correlation coefficient indicates a strong linear relationship between the concentration and the instrument response. The low relative standard deviation (%RSD) for precision and the high accuracy values demonstrate the method's reliability and reproducibility.

Impurity Analysis and Quality Control in Pharmaceutical Manufacturing

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of drug products. Regulatory agencies worldwide have stringent requirements for the identification and quantification of impurities. Pyrrolidine-2,2,3,3,4,4,5,5-d8 and its derivatives play a significant role as internal standards in analytical methods developed for this purpose.

A notable application is in the analysis of nitrosamine (B1359907) impurities. Nitrosamines are a class of potentially carcinogenic compounds that can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product. The detection and quantification of these impurities at trace levels require highly sensitive and specific analytical methods, such as HPLC-MS/MS.

In the analysis of non-volatile nitrosamines, a deuterated analog of the target impurity, such as N-nitroso-pyrrolidine-d8, is often used as an internal standard. This stable isotope-labeled standard is chemically identical to the N-nitroso-pyrrolidine impurity but has a different mass due to the presence of deuterium atoms. When added to a sample, it mimics the behavior of the actual impurity through the extraction and analysis process. This allows for accurate quantification by correcting for any matrix effects or variations in instrument response, which is crucial when dealing with the low concentrations at which these impurities are typically found.

The use of Pyrrolidine-2,2,3,3,4,4,5,5-d8 or its derivatives as internal standards in these quality control applications ensures that pharmaceutical products meet the required safety standards before they are released to the market. The development of such methods is a key component of a robust quality management system in the pharmaceutical industry.

Computational Chemistry and Theoretical Frameworks

Quantum Mechanical Studies (e.g., DFT) on Pyrrolidine-2,2,3,3,4,4,5,5-d8 Structures and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been widely applied to study the structural and reactive properties of pyrrolidine (B122466) systems, including their deuterated analogs. These studies provide fundamental information on geometries, bond energies, and electronic structures.

Researchers have employed DFT calculations to investigate the thermodynamics of reactions involving deuterated pyrrolidines. For instance, the DFT analysis of a retro-ene-type reaction used for the α-deuteration of amides, including those derived from pyrrolidine, confirmed the proposed pathway to be thermodynamically favorable by a significant margin. d-nb.info In another study, DFT calculations (B3LYP-D3) were used to model the catalytic cycle of copper-catalyzed intramolecular C-H amination, a reaction that forms the pyrrolidine ring. acs.org These calculations shed light on the catalyst's efficiency based on different ligands. acs.org

DFT has also been crucial in determining thermochemical properties of metal-pyrrolidine complexes. The N-H bond dissociation free energy (BDFE) of a cationic molybdenum pyrrolidine complex was determined through thermochemical analysis and supported by a DFT-computed value of 48 kcal mol⁻¹. osti.gov This study also examined the deuterated isotopolog, providing insights into coordination-induced bond weakening. osti.gov Similarly, DFT calculations have been used to explore the mechanism of vanadium hydride-promoted cyclization of enamides to form pyrrolidines, indicating that hydrogen atom transfer (HAT) is the initial and rate-determining step. acs.org

Furthermore, quantum chemical calculations at the UB3LYP/def2-TZVP level, combined with Natural Bond Orbital (NBO) analysis, have been used to investigate the origin of long-range hyperfine couplings in the EPR spectra of sterically shielded pyrrolidine-1-oxyls, including those with stereospecifically deuterated methylene (B1212753) groups. acs.org Conformational analyses of pyrrolidine nucleotide analogs have also utilized DFT-optimized geometries to understand their structural preferences. beilstein-journals.org

Table 1: Examples of DFT Functionals and Basis Sets in Pyrrolidine Studies This table is interactive. Users can sort data by clicking on the headers.

| Application Area | DFT Functional/Method | Basis Set | System Studied | Reference |

|---|---|---|---|---|

| Reaction Mechanism | B3LYP-D3 | Valence triple-ζ plus polarization and diffusion | Copper-catalyzed C-H amination to form pyrrolidines | acs.org |

| Thermochemistry | DFT (unspecified) | Not specified | Cationic molybdenum pyrrolidine complex | osti.gov |

| Reaction Feasibility | DFT (unspecified) | Not specified | Retro-ene reaction for α-deuteration of amides | d-nb.info |

| Reaction Mechanism | DFT (unspecified) | Not specified | Vanadium-promoted synthesis of pyrrolidines | acs.org |

| Spectroscopic Properties | UB3LYP | def2-TZVP | 2,2,5,5-Tetraethylpyrrolidine-1-oxyls | acs.org |

Simulation of Spectroscopic Properties and Isotope Effects

The simulation of spectroscopic properties provides a bridge between theoretical models and experimental observations. For deuterated compounds like Pyrrolidine-2,2,3,3,4,4,5,5-d8, such simulations are critical for interpreting spectra and understanding the profound influence of isotopic substitution.

Vibrational spectroscopy is particularly sensitive to isotopic substitution. DFT calculations have been successfully used to compute the fundamental vibrational frequencies of pyrrole (B145914) and its deuterated derivatives, with the results showing good agreement with experimental infrared and Raman spectra. researchgate.net These computational studies have been extended to pyrrolidine and its hydrated derivatives, helping to assign vibrational modes and understand the effects of hydration and deuteration. researchgate.net

Isotope effects are also prominent in photophysical processes. The properties of fluorophores containing a deuterated pyrrolidine moiety have been rationalized using DFT and Time-Dependent DFT (TD-DFT) calculations. researchgate.net These studies help to explain how deuteration can increase the stability and performance of fluorescent emitters by limiting photobleaching processes. researchgate.net

Kinetic Isotope Effects (KIEs) are a powerful tool for mechanistic elucidation, and their values can be understood through computational modeling. A significant primary KIE of 3.0 was observed in a transient absorption spectroscopy study of a phenol–pyrrolidino rsc.orgfullerene system upon H/D exchange. core.ac.uk This large KIE, indicating that the C-H bond is broken in the rate-determining step, is consistent with a concerted proton-coupled electron transfer (PCET) mechanism. core.ac.uk The magnitude of the KIE can be influenced by the strength of the hydrogen bond, a factor that can be modeled computationally. core.ac.uk Similarly, EPR spectra of nitroxides with stereospecifically deuterated ethyl groups were studied to understand the origin of hyperfine couplings, with quantum chemical calculations helping to assign the observed spectral splittings. acs.org

Table 2: Observed Isotope Effects in Deuterated Pyrrolidine Systems This table is interactive. Users can sort data by clicking on the headers.

| System | Experimental Method | Observed Effect | Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|

| Phenol–pyrrolidino rsc.orgfullerene | Transient Absorption Spectroscopy | Quenching of singlet excited state | 3.0 | core.ac.uk |

| N-fluoro-sulfonamide | NMR Spectroscopy | Intramolecular C-H amination | 3.3 | acs.org |

| Di-deuterated pyrrolidine radical precursor | Radical trapping with tributyltin hydride | 1,5-Hydrogen vs. Deuterium (B1214612) transfer | Significant selectivity for H transfer | snnu.edu.cn |

Mechanistic Modeling of Reactions Involving Deuterated Pyrrolidine Systems

Mechanistic modeling, often combining experimental data from deuterated systems with computational analysis, provides a detailed picture of reaction pathways. The use of Pyrrolidine-2,2,3,3,4,4,5,5-d8 and related deuterated compounds has been instrumental in clarifying the mechanisms of various organic reactions.

One of the most common applications is in studying hydrogen/deuterium (H/D) exchange reactions. The mechanism for the pyrrolidine-catalyzed H/D exchange with carbonyl compounds, using D₂O as the deuterium source, has been proposed to proceed via the formation and subsequent hydrolysis of a 1-pyrrolidino-1-cyclohexene (B125843) intermediate. researchgate.netnih.gov

In more complex transformations, deuterium labeling helps to trace the fate of specific atoms. In a Rh(III)-catalyzed formal [4+1] synthesis of pyrrolidines from alkenes, experiments with C3 deuterated aziridine (B145994) intermediates showed extensive deuterium incorporation, supporting a mechanism involving intermolecular aziridination followed by an acid-promoted ring expansion. rsc.org Similarly, the mechanism for the catalytic asymmetric synthesis of α-deuterated chiral pyrrolidines was elucidated, involving a Cu(I)-catalyzed H/D exchange with D₂O followed by an asymmetric 1,3-dipolar cycloaddition of the resulting N-metallated α-deuterated azomethine ylide.

Kinetic isotope effect studies are also central to mechanistic modeling. In the copper-catalyzed synthesis of pyrrolidines via intramolecular C-H amination, the use of a monodeuterated N-fluoro-sulfonamide substrate yielded a primary KIE of 3.3, confirming that C-H bond cleavage is the turnover-limiting step in the catalytic cycle. acs.org Conversely, the absence of a primary KIE in the reaction of a tungsten complex with deuterated pyrrolidine supported a two-step mechanism where the initial nucleophilic attack, rather than a proton transfer, is the rate-determining step. researchgate.net Studies on radical reactions have also utilized deuterated pyrrolidines to investigate the KIE in 1,5-hydrogen atom transfer processes, assessing the effectiveness of deuterium as a "protecting group" for C-H bonds. snnu.edu.cn

Concluding Remarks and Future Research Perspectives

Advancements in Deuteration Technologies for Complex Molecules

The synthesis of deuterated compounds has moved beyond simple molecules to encompass complex and structurally diverse targets, driven by their increasing application in various scientific fields. researchgate.net Recent years have seen remarkable progress in deuteration methodologies, aiming for greater efficiency, selectivity, and applicability. researchgate.net Key advancements include:

Hydrogen Isotope Exchange (HIE): Metal-catalyzed HIE has been extensively studied, providing numerous methods for late-stage deuteration of intricate molecules using accessible deuterium (B1214612) sources like heavy water (D₂O) or deuterium gas (D₂). researchgate.net Recent developments since 2021 have focused on several key processes, including H/D exchange, reductive deuteration, and dehalogenative deuteration. researchgate.net

Catalytic Systems: There is a growing trend towards the use of both noble and earth-abundant metal catalysts. researchgate.netrsc.org For instance, iridium-catalyzed reductive generation of azomethine ylides offers a pathway to synthesize functionalized pyrrolidines. nih.gov Furthermore, organocatalysis presents a metal-free alternative; pyrrolidine (B122466) itself has been used as an organocatalyst for the α-deuteration of ketones and carboxylic acids under mild conditions, demonstrating high functional group tolerance. researchgate.net Superacid catalysis has also emerged as a highly efficient, metal-free strategy for achieving precise deuterium incorporation in a wide array of keto-containing molecules. rsc.org

Novel Methodologies: Researchers are continuously developing innovative techniques to overcome the limitations of traditional methods, such as harsh reaction conditions or the need for complex protecting groups. rsc.org These new strategies, including photocatalyzed HIE reactions and the use of specialized nanoelectrodes, are expanding the toolkit for creating selectively deuterated compounds. researchgate.net This progress enables the synthesis of complex deuterated molecules, including pharmaceuticals and natural products, with high precision. researchgate.net

These evolving technologies are crucial for producing deuterated building blocks like Pyrrolidine-2,2,3,3,4,4,5,5-d8 and for the late-stage deuteration of advanced drug candidates. researchgate.netresearchgate.net

Expanding the Scope of Deuterated Pyrrolidine Applications in Drug Discovery and Development

The deliberate replacement of hydrogen with deuterium in drug molecules, a technique known as deuteration, is a significant strategy in modern pharmaceutical chemistry. svchembiotech.com This isotopic substitution can profoundly alter a drug's pharmacokinetic and metabolic properties, often leading to improved therapeutic profiles. svchembiotech.com Deuterated pyrrolidines, including Pyrrolidine-2,2,3,3,4,4,5,5-d8 and its derivatives, are finding an expanding role in this arena.

Optimizing ADMET Properties: The pyrrolidine ring is a common scaffold in many biologically active molecules and approved drugs. nih.gov Precisely incorporating deuterium into this structure can influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. scispace.comrsc.org The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic pathways involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can lead to enhanced metabolic stability, as demonstrated by a deuterated EP3 receptor antagonist which showed increased stability in human microsomes. researchgate.net This strategy has led to FDA-approved deuterated drugs like deutetrabenazine. rsc.org

Internal Standards for Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS) in pharmacokinetic and metabolic studies. researchgate.netclearsynth.com Because they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be used to accurately quantify the concentration of a drug or its metabolites in biological samples. clearsynth.comontosight.ai Pyrrolidine-2,2,3,3,4,4,5,5-d8 is used as a synthetic intermediate for these types of deuterated pharmaceuticals. isotope.com

Probes for Mechanistic Studies: The use of deuterated compounds is invaluable for elucidating reaction mechanisms. scispace.comrsc.org By tracking the position of the deuterium label, researchers can gain insights into complex biochemical pathways and drug-target interactions. clearsynth.com The development of catalytic asymmetric methods to create enantioenriched α-deuterated pyrrolidine derivatives is a significant step, as building deuterium-containing stereogenic centers is a major challenge in organic synthesis. scispace.comrsc.org

The growing demand for deuterated compounds in pharmaceutical research underscores the need for efficient and site-specific labeling methods. scispace.comrsc.orgresearchgate.net The application of deuterated pyrrolidines is expected to grow as they are incorporated into a wider range of drug candidates, from antimalarials to MDM2 antagonists. scispace.comrsc.orggoogle.com

Interdisciplinary Research Integrating Isotopic Labeling with Advanced Analytical and Computational Techniques

The full potential of isotopic labeling is realized through its integration with sophisticated analytical and computational methods. This interdisciplinary approach provides unprecedented insights into molecular structure, function, and dynamics. creative-proteomics.comnih.gov

Advanced Analytical Techniques: Isotope labeling is a powerful tool when combined with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ansto.gov.aunih.gov Stable isotopes such as deuterium allow researchers to trace the metabolic fate of molecules in biological systems. clearsynth.comcreative-proteomics.com Advanced light source (ALS) technologies, including microscopy and spectroscopy, offer label-free, in-situ analysis with high resolution, enabling the study of interactions between labeled compounds and biological systems at a near-native state. acs.org The development of advanced isotope labeling protocols and NMR pulse sequences has pushed the boundaries of what can be studied, allowing for the investigation of large protein complexes and weak molecular interactions. ibs.fr

Computational Chemistry: Computational tools are becoming indispensable for complementing experimental data from isotopic labeling studies. coe.edu Software packages can generate predicted infrared (IR) spectra of isotopically labeled compounds, allowing students and researchers to correlate absorbance frequencies with specific vibrational modes. coe.edu This helps in interpreting nuanced spectral differences between, for example, a C-H and a C-D bond. coe.edu Furthermore, Density Functional Theory (DFT) calculations are used to understand the reaction mechanisms and selectivities observed in the synthesis of complex molecules like polysubstituted pyrrolidines. nih.gov This synergy between computation and experimentation accelerates the design and analysis of deuterated molecules. nih.gov

This convergence of isotopic labeling, advanced analytical instrumentation, and computational modeling is fostering a deeper understanding across various fields, from materials science to drug metabolism. creative-proteomics.comnih.govbohrium.com The continued development of these integrated approaches will be crucial for tackling complex scientific challenges and innovating in areas like sustainable nanotechnology and pharmaceutical development. nih.gov

Data Tables

Table 1: Physicochemical Properties of Pyrrolidine-2,2,3,3,4,4,5,5-d8

| Property | Value | Reference(s) |

|---|---|---|

| Synonyms | Deuterated pyrrolidine, Tetrahydropyrrole-d8, Tetramethyleneimine-d8 | isotope.comsigmaaldrich.com |

| CAS Number | 212625-79-1 | isotope.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₄D₈HN | isotope.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 79.17 g/mol | isotope.comsigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Chemical Purity | 98-99% | isotope.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 87-88 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 0.946 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Pyrrolidine-2,2,3,3,4,4,5,5-d8 |

| Pyrrolidine |

| Deutetrabenazine |

| Idasanutlin (RG7388) |

| Pentoxifylline |

| Donafenib |

| d1-JNJ38877605 |

| CTP-499 |

| 2-acetylphenothiazine |

| Nabumetone |

| Estrone-3-methyl ether |

| Tert-butyl acrylate |

| Dimethyl fumarate |

| N-phenyl maleimide |

| Phenyl vinyl sulfone |

| Dimethyl acetylenedicarboxylate |

Q & A

Q. How can researchers confirm the successful synthesis of pyrrolidine-D8 in isotopic labeling experiments?

To validate synthesis, employ Electron Ionization Mass Spectrometry (EI-MS) and tandem MS/MS . The base peak iminium cation for pyrrolidine-D8 should shift to m/z 106 (8 Da higher than the non-deuterated analog at m/z 98) due to the eight deuterium substitutions. Compare fragmentation patterns with unlabeled analogs to confirm isotopic incorporation .

Q. What are the critical storage conditions for pyrrolidine-D8 to ensure long-term stability?

Store at room temperature in a tightly sealed container, protected from moisture and ignition sources. Reanalyze chemical purity after three years, as per stability guidelines. Avoid exposure to high humidity or temperatures exceeding 25°C .

Q. What methodologies are recommended for verifying isotopic purity (≥98 atom% D)?

Use Nuclear Magnetic Resonance (NMR) with deuterium decoupling to assess deuterium distribution across the pyrrolidine ring. Alternatively, High-Resolution Mass Spectrometry (HR-MS) can confirm the molecular ion peak (M+8) and isotopic enrichment ratio .

Q. What safety protocols are essential when handling pyrrolidine-D8?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation: Use in a fume hood to avoid inhalation of vapors (acute toxicity hazard: ATEmix inhalation = 1.50 mg/L).

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. Why are there discrepancies in CAS numbers (212625-79-1 vs. 123-75-1) for pyrrolidine-D8?

CAS numbers may differ due to variations in isotopic labeling or database entries. 212625-79-1 specifically denotes the deuterated form, while 123-75-1 refers to non-deuterated pyrrolidine. Always cross-reference supplier documentation and analytical certificates (COA) .

Advanced Research Questions

Q. How can pyrrolidine-D8 enhance structural elucidation in mass spectrometry-based studies?

Deuterated pyrrolidine serves as a stable isotopic tracer to distinguish fragmentation pathways. For example, in methylenedioxyphenyl-aminoketone analogs, the m/z 106 iminium cation (from pyrrolidine-D8) provides a clear marker for tracking metabolic or synthetic pathways .

Q. How should researchers resolve contradictions in isotopic pattern data during MS analysis?

Q. What environmental impact assessments are relevant for pyrrolidine-D8?

While chronic toxicity data are limited, pyrrolidine-D8 is classified as WGK 2 (moderate hazard to aquatic life). Conduct Daphnia magna or algal growth inhibition assays to evaluate acute/chronic aquatic toxicity .

Q. How does long-term storage affect pyrrolidine-D8’s chemical integrity under varying conditions?

Q. What experimental designs optimize reaction kinetics studies using pyrrolidine-D8?

Apply Design of Experiments (DoE) to evaluate factors like temperature, residence time, and reagent equivalents. For example, a Central Composite Face (CCF) design can model non-linear interactions in nucleophilic aromatic substitution reactions involving pyrrolidine-D8 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.